molecular formula C6H6N4O B1428593 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol CAS No. 1160695-16-8

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

Cat. No.: B1428593
CAS No.: 1160695-16-8
M. Wt: 150.14 g/mol
InChI Key: JAIZOBKZHWGSMJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol (CAS No: 1160695-16-8) is a versatile heterocyclic building block with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol. This compound is part of the important 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of scaffolds, which have proven remarkably versatile in medicinal chemistry and drug design . The TP core is recognized as a valuable bioisostere of the purine ring system, making it highly relevant for designing novel nucleoside analogs and enzyme inhibitors . Researchers are actively exploring TP-based compounds in various therapeutic areas, including oncology and virology. Specifically, TP carboxamide derivatives have been investigated as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the PA-PB1 subunit interaction, demonstrating the scaffold's potential in antiviral drug discovery . Furthermore, structurally related TP derivatives have exhibited promising anti-tumor activities in vitro against human cancer cell lines, such as liver cancer (Bel-7402) and fibrosarcoma (HT-1080) . The metal-chelating properties of the TP heterocycle, facilitated by accessible electron pairs on multiple nitrogen atoms, have also been exploited in the development of potential anti-cancer and anti-parasitic agents . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZOBKZHWGSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Rearrangement Route

Specific Preparation ofTriazolo[1,5-a]pyrimidin-2-ylmethanol Derivatives

One-Step Synthesis via Reaction of Amino Triazoles with Carbonyl Compounds

A regioselective one-step synthesis of 2-amino-5-phenyl-triazolo[1,5-a]pyrimidines, closely related to the methanol derivative, was optimized by reacting the appropriate amino precursor with (dimethylamino)-1-phenyl-1-propanone hydrochloride in DMF at 110 °C in an open flask with triethylamine as base. This method yielded the target compound in 78% isolated yield, with the open flask condition promoting oxidation of the intermediate to the desired heterocycle (Table 1) ().

Table 1. Optimization of Reaction Conditions for Synthesis of 2-Amino-5-phenyl-triazolo[1,5-a]pyrimidine

Entry Solvent Amino Precursor Equiv. Base (Equiv.) Temperature Time (h) Yield (%)
1 DMF 1 Et3N (1) 110 °C 5 56
2 DMF 2 Et3N (1) 110 °C 3 78
3 DMF 2 Et3N (1) 120 °C 6 55
4 DMF 2 Et3N (2) 110 °C 3 72
5 DMF 2 K2CO3 (1) 110 °C 5 72
6 DMF 2 Cs2CO3 (1) 110 °C 5 50

Reaction performed on 1.0 mmol scale in 2.5 mL solvent, open flask; yields are isolated ().

Synthesis of Hydroxy-Substituted Derivatives

The synthesis of 2-amino-5-phenyl-triazolo[1,5-a]pyrimidin-7-ol, a hydroxy-substituted analogue, was attempted via reaction of the amino precursor with ethyl 3-oxo-3-phenylpropanoate. Initial attempts in glacial acetic acid at reflux were unsuccessful, but switching to DMF at 110 °C with bases such as sodium hydride or potassium carbonate facilitated the reaction, although yields varied ().

Functionalization via Coupling and Hydrolysis

Target compounds bearing amide or carboxamide substituents at position 2 were synthesized by coupling the triazolopyrimidine-2-carbonyl chlorides with appropriate amines or carboxamides in the presence of bases like DIPEA at room temperature. Subsequent hydrolysis and cyclization steps allowed the formation of complex derivatives, including tricyclic structures (,).

Summary of Key Preparation Methods

Method Starting Materials Conditions Key Features Yield Range References
Cyclocondensation + Dimroth Rearrangement Hydrazinylpyrimidine + Carbonyl compound Acidic conditions, two steps Versatile substitution, regioselective Moderate to high
Oxidative Cyclization Pyrimidin-2-yl-amidines Oxidative conditions Access to substituted heterocycles Moderate
Coupling of Carbonyl Chlorides Triazolopyrimidine carboxylic acids (converted to acid chlorides) + Amines Room temperature, DIPEA base Efficient amide bond formation Moderate to high
One-step Reaction with Amino Precursors Amino triazoles + (dimethylamino)-1-phenyl-1-propanone hydrochloride DMF, 110 °C, Et3N, open flask Regioselective, oxidation-promoted Up to 78%

Research Findings and Optimization Insights

  • The open flask condition during the one-step synthesis promotes oxidation, increasing yield and regioselectivity ().
  • Triethylamine is the preferred base for the one-step synthesis, with 2 equivalents of amino precursor improving yield.
  • The choice of solvent and base critically affects the success of hydroxy-substituted derivative synthesis; DMF with sodium hydride or potassium carbonate is effective ().
  • Coupling reactions with carbonyl chlorides proceed efficiently at room temperature with DIPEA, facilitating the synthesis of diverse amide derivatives ().
  • Hydrolysis and subsequent cyclization steps enable the formation of complex tricyclic derivatives, expanding the chemical space of these heterocycles ().

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in drug development due to its interaction with various biological targets. It has been investigated for its potential as:

  • Anticancer Agents : Various derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol have demonstrated efficacy against different cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than existing chemotherapeutics, indicating its potential as a potent anticancer agent .
  • Antiviral Activity : Studies have shown that modifications to the triazole ring can enhance the antiviral potency against viruses such as influenza. Compounds targeting the PA-PB1 interface of influenza A virus polymerase have shown promising results in disrupting viral replication .
  • Anti-inflammatory and Analgesic Effects : The compound has been explored for its anti-inflammatory properties, contributing to the development of new therapeutic agents for inflammatory diseases.

Agriculture

In agricultural chemistry, this compound is utilized in the formulation of herbicides and fungicides due to its biological activity against pests and pathogens. Its ability to inhibit certain enzymes involved in plant metabolism enhances its effectiveness as a pesticide.

Industrial Applications

The compound serves as a versatile building block for synthesizing complex molecules in organic synthesis. Its unique structural features allow it to be used in various chemical transformations and reactions, making it valuable in industrial chemistry.

Biochemical Pathways

The [1,2,4]triazolo[1,5-a]pyrimidines class interacts with multiple biological targets through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell proliferation and viral replication.
  • Cell Signaling Modulation : It affects cellular signaling pathways and gene expression through binding interactions with biomolecules.

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives have been studied extensively. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for evaluating their therapeutic potential.

Anticancer Agents Study

A series of derivatives were synthesized and tested against various cancer cell lines. One notable derivative demonstrated an IC50 value significantly lower than existing chemotherapeutics. This highlights the potential of this compound derivatives in cancer therapy.

Influenza Virus Study

Derivatives were evaluated for their ability to inhibit influenza virus replication in vitro. Results indicated that modifications to the triazole ring enhanced antiviral potency significantly.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol are heavily influenced by substituent variations. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives

Compound Name / ID Substituents Molecular Weight (g/mol) Key Bioactivity Synthesis Yield (%) Reference
Target Compound 2-(hydroxymethyl), 5-methyl, 7-(4-chlorophenylamino) ~288.5 Antimalarial (Pf inhibition) 11
N-(3-Cl-phenyl)-5-methyl-2-((dimethylamino)methyl)-triazolo[1,5-a]pyrimidin-7-amine (94 ) 2-(dimethylaminomethyl), 5-methyl, 7-(3-Cl-phenylamino) ~342.8 Antimalarial 56
2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (12b ) 2-(thioacetic acid), 5,7-dimethyl 246.15 Antiviral (RSV inhibition) Not reported
6-Benzoyl-2-(chloromethyl)-7-methylthieno[2,3-d]triazolo[1,5-a]pyrimidin-8-one (10 ) 2-(chloromethyl), 6-benzoyl, 7-methylthieno-fused ~357.8 Anticancer Not reported
2-[7-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-2-yl]acetic acid (16 ) 2-(acetic acid), 7-(trifluoromethyl) 246.15 Unknown (structural lead) Not reported
1-(7-Methyl-2-phenyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone (18 ) 6-acetyl, 7-methyl, 2-phenyl 252.27 Kinase inhibition (structural motif) Not reported

Key Observations:

Substituent Effects on Bioactivity :

  • Polar Groups (e.g., -CH₂OH, -COOH) : Enhance solubility and target binding via hydrogen bonding. Compound 98 ’s hydroxymethyl group may contribute to antimalarial activity by interacting with Pf enzyme active sites .
  • Lipophilic Groups (e.g., CF₃, benzoyl) : Improve membrane permeability. The trifluoromethyl group in compound 16 increases metabolic stability , while the benzoyl moiety in 10 enhances anticancer potency .

Synthetic Accessibility: Methanol-substituted derivatives (e.g., 98) exhibit lower yields (11%) compared to dimethylaminomethyl analogs (94, 56%), likely due to steric hindrance during hydroxylation . Thioacetic acid derivatives (e.g., 12b) are synthesized via straightforward thiol-alkylation, enabling rapid diversification .

Antiviral Applications: Thioacetic acid derivative 12b inhibits respiratory syncytial virus (RSV), highlighting scaffold versatility .

Structural Hybrids :

  • Fusion with thiophene (e.g., 10 ) or pyridine rings () expands π-π stacking interactions, critical for kinase or DNA-targeted therapies .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a triazole and pyrimidine ring system. Its molecular formula is C6H10N4OC_6H_10N_4O with a molecular weight of 154.17 g/mol. The structural formula can be represented as follows:

Structure C6H10N4O\text{Structure }\quad \text{C}_6\text{H}_{10}\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival. One study reported that a specific derivative induced apoptosis and G2/M phase arrest in MGC-803 cells, demonstrating its potential as an anticancer agent .

Table 1: Anticancer Activity of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8033.91Inhibition of ERK signaling
5-PhenylMCF-73.91Cytotoxic agent
Compound 2HCT-1160.53Tubulin polymerization inhibitor

Antiviral Activity

The antiviral properties of this compound have also been investigated. A study focused on its ability to inhibit the influenza virus by disrupting the interaction between the PA-PB1 proteins essential for viral replication. The compound exhibited significant antiviral activity with low toxicity levels .

Table 2: Antiviral Activity Against Influenza Virus

CompoundTargetEC50 (μM)CC50 (μM)Remarks
TZP DerivativePA-PB10.25>100Effective inhibition of IAV replication
Compound 3RdRP0.15>200High selectivity and efficacy

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways such as ERK and AKT that are crucial for cancer cell survival and proliferation.
  • Disruption of Protein Interactions : In antiviral applications, it disrupts critical protein-protein interactions necessary for viral replication.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through the regulation of apoptosis-related proteins.

Case Studies

Several case studies have been published detailing the synthesis and evaluation of various derivatives of this compound:

  • Study on Anticancer Agents : A series of derivatives were synthesized and tested against various cancer cell lines. One notable derivative demonstrated an IC50 value significantly lower than existing chemotherapeutics.
  • Influenza Virus Study : Derivatives were evaluated for their ability to inhibit influenza virus replication in vitro. Results indicated that modifications to the triazole ring enhanced antiviral potency.

Q & A

Q. What are the optimized synthetic methodologies for [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol?

  • Methodological Answer : The compound can be synthesized via multi-component reactions using 5-amino-1,2,4-triazole as a key building block. For example, a fusion method with aldehydes and ethyl 3-oxohexanoate under catalytic DMF conditions yields triazolopyrimidine derivatives efficiently . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance regioselectivity. Ethanol/water mixtures are preferred for safer handling compared to toxic solvents like molten-state TMDP .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer : Employ X-ray crystallography to resolve the molecular geometry and hydrogen-bonding networks, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl derivatives . Complement this with ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and FT-IR to confirm functional groups. For ambiguous signals, compare spectral data with structurally analogous compounds (e.g., pyrazolo[4,3-e]triazolopyrimidines) .

Q. How to design in vitro biological activity screening for this compound?

  • Methodological Answer : Screen against fungal, bacterial, or cancer cell lines using standardized assays (e.g., MTT for cytotoxicity). Reference similar triazolopyrimidines with known antitumor and antifungal activities . Use dose-response curves (IC₅₀ calculations) and include positive controls (e.g., fluconazole for antifungal studies).

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyrimidine functionalization be addressed?

  • Methodological Answer : Regioselective substitutions require careful choice of directing groups. For example, introduce electron-withdrawing groups (e.g., trifluoromethyl) at specific positions to direct cross-coupling reactions. Utilize Pd-catalyzed protocols (e.g., Suzuki-Miyaura) with aryl boronic acids, as shown for pyrazolo-triazolopyrimidine derivatives . Monitor reaction progress via LC-MS to isolate intermediates.

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Compare results with experimental IC₅₀ values from enzymatic inhibition assays . For QSAR studies, correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Conduct structural-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., methyl, phenyl, halogens). Use X-ray crystallography to identify conformational differences impacting target binding . Cross-validate biological assays under standardized conditions (pH, temperature) to minimize variability .

Q. What strategies enable multi-target ligand design using triazolopyrimidine scaffolds?

  • Methodological Answer : Incorporate pharmacophores known for dual activity. For instance, attach benzohydrazide moieties to the triazolopyrimidine core to target both kinase and protease enzymes, as demonstrated in thiazolo-triazolopyrimidine derivatives . Use in silico target profiling (SwissTargetPrediction) to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.